3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]-
Overview
Description
3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another approach includes the use of diazotization-nitrification methods or direct nitration reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, triethylamine, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which plays a critical role in cell survival, growth, and differentiation . Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: Exhibits antimicrobial and anticancer activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including enzyme inhibition.
Uniqueness
3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]- stands out due to its unique structural features and potent biological activities. Its ability to target multiple pathways and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
7-chloro-3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N5/c12-8-4-2-1-3-7(8)5-18-11-9(16-17-18)10(13)14-6-15-11/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTNWOJIQXOOFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)Cl)N=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442868 | |
Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201541-70-0 | |
Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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